molecular formula C12H9NO2 B1294916 3-Nitrobiphenyl CAS No. 2113-58-8

3-Nitrobiphenyl

Cat. No. B1294916
Key on ui cas rn: 2113-58-8
M. Wt: 199.2 g/mol
InChI Key: FYRPEHRWMVMHQM-UHFFFAOYSA-N
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Patent
US07220777B2

Procedure details

3-Nitrobiphenyl (3.0 g, 15 mmol), was dissolved in DMF (7.5 ml) and dry chloroform (16.5 mmol). This mixture was added dropwise to a stirred precooled mixture of potassium tert-butoxide (7.2 mg, 60 mmol) in DMF (20 ml) and THF (25 ml), at such a rate that the temperature was maintained between −69 and −73° C. When the addition was complete, the mixture was stirred for a further 1 minute then treated with acetic acid (1.5 ml) in methanol (5 ml) and allowed to warm to room temperature. The mixture was treated with saturated aqueous sodium bicarbonate (50 ml) and extracted with dichloromethane (3×5 ml), the combined organic phase dried (MgSO4), filtered and evaporated, then the residue purified by flash chromatography (ether-hexane). This gave a yellow material which consisted of between 30 and 50% of dichloromethylsubstituted 3-nitrobiphenyl and starting material. The mixture was dissolved in acetonitrile (10 ml) and treated with a solution of silver trifluoromethanesulphonate (15 mmol, 3.84 g) in water (5 ml). The mixture was heated to reflux for 16 h in the dark then cooled, the mixture concentrated in vacuo, filtered and the filtrate extracted with ether (3×50 ml). The combined organic phase was evaporated and purified by flash chromatography to give 3-nitrobiphenyl-4-carbaldehyde;
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
silver trifluoromethanesulphonate
Quantity
3.84 g
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
16.5 mmol
Type
reactant
Reaction Step Five
Quantity
7.2 mg
Type
reactant
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
dichloromethylsubstituted 3-nitrobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(Cl)(Cl)Cl.C[C:21](C)([O-:23])C.[K+].C(=O)(O)[O-].[Na+]>CN(C=O)C.C1COCC1.CO.C(#N)C.O.FC(F)(F)S([O-])(=O)=O.[Ag+].C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:8][C:9]=1[CH:21]=[O:23])([O-:3])=[O:2] |f:2.3,4.5,11.12|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
silver trifluoromethanesulphonate
Quantity
3.84 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
16.5 mmol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
7.2 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
dichloromethylsubstituted 3-nitrobiphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 1 minute
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at such a rate that the temperature was maintained between −69 and −73° C
ADDITION
Type
ADDITION
Details
When the addition
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (ether-hexane)
CUSTOM
Type
CUSTOM
Details
This gave a yellow material which
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h in the dark
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with ether (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic phase was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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